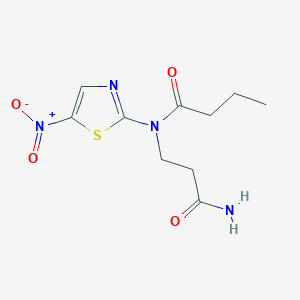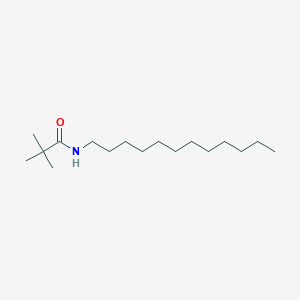
N'-butanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N’-butanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is a compound belonging to the quinolone family Quinolones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N’-butanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide typically involves the following steps:
Formation of the quinoline core: The quinoline core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of functional groups: The hydroxyl, methyl, and oxo groups are introduced through specific reactions such as hydroxylation, methylation, and oxidation.
Butanoylation and carbohydrazide formation:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N’-butanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The oxo group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
N’-butanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various quinoline derivatives with potential biological activities.
Biology: Studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid
- 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinolin-3-ylacetic acid
- 4-hydroxy-2-quinolones
Uniqueness
N’-butanoyl-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carbohydrazide is unique due to its specific functional groups and the combination of butanoyl and carbohydrazide moieties. This unique structure may confer specific biological activities and properties that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C15H17N3O4 |
|---|---|
Peso molecular |
303.31 g/mol |
Nombre IUPAC |
N'-butanoyl-4-hydroxy-1-methyl-2-oxoquinoline-3-carbohydrazide |
InChI |
InChI=1S/C15H17N3O4/c1-3-6-11(19)16-17-14(21)12-13(20)9-7-4-5-8-10(9)18(2)15(12)22/h4-5,7-8,20H,3,6H2,1-2H3,(H,16,19)(H,17,21) |
Clave InChI |
KYCZEVOXCHHKNF-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NNC(=O)C1=C(C2=CC=CC=C2N(C1=O)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-{4-[2-(Naphthalen-1-yloxy)ethyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11999501.png)

![3,5,6,7-tetrahydrospiro[cyclopenta[d]pyrimidine-2,1'-cyclopentan]-4(1H)-one](/img/structure/B11999516.png)
![2-Phenylanthra[2,3-d][1,3]oxazole-5,10-dione](/img/structure/B11999517.png)
![N'-[1-(2,5-Dihydroxyphenyl)ethylidene]-2-(2,4-dimethylphenoxy)acetohydrazide](/img/structure/B11999527.png)
![8-Nitro-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole](/img/structure/B11999534.png)
![4-[(Pyridin-3-ylmethyl)-amino]-2,3-dihydro-1H-4a,9-diaza-cyclopenta[b]fluorene-10-carbonitrile](/img/structure/B11999535.png)


![3-(4-chlorophenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11999543.png)




